![molecular formula C39H54ClN5O6 B12299016 2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B12299016.png)
2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol; cloruro es un compuesto orgánico complejo. Se caracteriza por su estructura intrincada, que incluye múltiples grupos etoxi, iones indolonio y un grupo azido.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol; cloruro implica varios pasos:
Formación del núcleo de indolonio: La síntesis comienza con la formación del núcleo de indolonio. Esto se logra típicamente mediante la reacción de un derivado de indol adecuado con un agente metilante en condiciones ácidas.
Adición del grupo penta-1,3-dienil: El siguiente paso implica la adición del grupo penta-1,3-dienil al núcleo de indolonio. Esto se hace generalmente a través de una reacción de Wittig, donde un ilido de fosfonio reacciona con un aldehído o cetona.
Introducción de los grupos etoxi: Los grupos etoxi se introducen a través de una serie de reacciones de eterificación. Esto implica la reacción del compuesto intermedio con óxido de etileno en condiciones básicas.
Adición del grupo azido: El grupo azido se introduce mediante una reacción de sustitución nucleofílica, donde un grupo saliente adecuado es reemplazado por un ion azida.
Ensamblaje final y purificación: El paso final implica el ensamblaje del compuesto y su purificación mediante técnicas como la cromatografía en columna.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucraría pasos similares pero a mayor escala. Esto requeriría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Las técnicas como la química de flujo continuo y la síntesis automatizada podrían emplearse para aumentar la eficiencia y reducir los costos.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol; cloruro puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar varios productos de oxidación. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El compuesto se puede reducir para formar varios productos de reducción. Los agentes reductores comunes incluyen hidruro de aluminio y litio e hidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el grupo azido puede ser reemplazado por otros nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o básicas.
Reducción: Hidruro de aluminio y litio en éter seco.
Sustitución: Azida de sodio en dimetilformamida.
Principales Productos Formados
Oxidación: Varios productos de oxidación dependiendo de las condiciones de reacción.
Reducción: Varios productos de reducción dependiendo de las condiciones de reacción.
Sustitución: Varios productos sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol; cloruro tiene varias aplicaciones de investigación científica:
Química: El compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única lo convierte en un intermedio valioso en la síntesis orgánica.
Biología: El compuesto se puede utilizar como una sonda para estudiar procesos biológicos. Su grupo azido permite el etiquetado bioortogonal, que se puede utilizar para rastrear el compuesto en sistemas biológicos.
Medicina: El compuesto tiene aplicaciones potenciales en el descubrimiento y desarrollo de fármacos. Su estructura y reactividad únicas lo convierten en un candidato prometedor para el desarrollo de nuevos agentes terapéuticos.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales. Sus propiedades únicas lo convierten en un componente valioso en el diseño de materiales avanzados con funciones específicas.
Mecanismo De Acción
El mecanismo de acción de 2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol; cloruro involucra varios objetivos moleculares y vías:
Objetivos Moleculares: El compuesto puede interactuar con varios objetivos moleculares, incluidas enzimas, receptores y ácidos nucleicos. Su grupo azido permite interacciones específicas con moléculas biológicas.
Vías Involucradas: El compuesto puede modular varias vías biológicas, incluida la transducción de señales, la expresión genética y las vías metabólicas. Su estructura única permite interacciones específicas con componentes clave de estas vías.
Comparación Con Compuestos Similares
2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol; cloruro se puede comparar con otros compuestos similares:
-
Compuestos Similares
- 2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol
- 2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol; cloruro
-
Unicidad: El compuesto es único debido a su estructura específica, que incluye múltiples grupos etoxi, iones indolonio y un grupo azido. Esta estructura única le confiere propiedades y reactividad específicas que no se encuentran en otros compuestos similares.
Propiedades
Fórmula molecular |
C39H54ClN5O6 |
|---|---|
Peso molecular |
724.3 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride |
InChI |
InChI=1S/C39H54N5O6.ClH/c1-38(2)32-12-8-10-14-34(32)43(19-23-47-27-29-49-25-21-45)36(38)16-6-5-7-17-37-39(3,4)33-13-9-11-15-35(33)44(37)20-24-48-28-31-50-30-26-46-22-18-41-42-40;/h5-17,45H,18-31H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
XDWWTFOMGZZKBB-UHFFFAOYSA-M |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCO)C.[Cl-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCO)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B12298934.png)
![5-benzyl-2,3,4,5,6,7,8,9-octahydro-1H-benzo[f][1,4,8]triazacycloundecine trihydrochloride](/img/structure/B12298936.png)
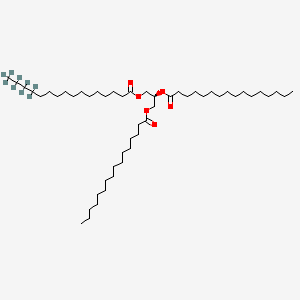
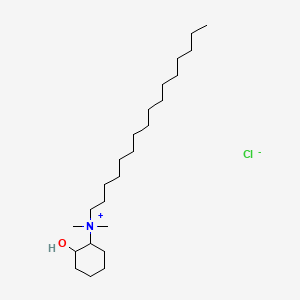
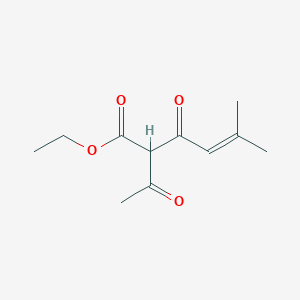
![L-threo-Pentonamide, N-[1-[[[(3-amino-5,6-dimethylpyrazinyl)methyl]amino]carbonyl]-2-methylbutyl]-5-cyclohexyl-2,4,5-trideoxy-4-[[N-[N-[1-oxo-6-[[(phenylmethoxy)carbonyl]amino]hexyl]-L-phenylalanyl]glycyl]amino]-, [S-(R*,R*)]-(9CI)](/img/structure/B12298953.png)
![potassium;3-(17-hydroxy-7-methoxycarbonyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)propanoate](/img/structure/B12298961.png)
![(T-4)-[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]zinc](/img/structure/B12298965.png)
![(Z)-N',N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine](/img/structure/B12298966.png)
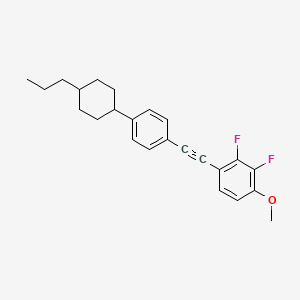


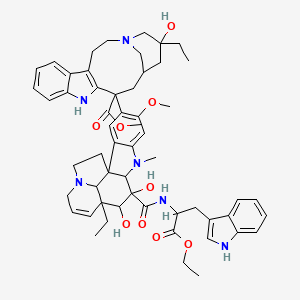
![Pyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B12299003.png)
